molecular formula C20H20N2O3 B2470867 2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione CAS No. 325694-38-0

2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione

Cat. No.: B2470867
CAS No.: 325694-38-0
M. Wt: 336.391
InChI Key: WYMPSDVWKPBHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an azepane ring and an isoquinoline-dione moiety

Chemical Reactions Analysis

Types of Reactions

2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Azepane derivatives: Compounds with an azepane ring but lacking the isoquinoline-dione moiety.

Uniqueness

2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione is unique due to its combination of the azepane ring and isoquinoline-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-17(21-11-3-1-2-4-12-21)13-22-19(24)15-9-5-7-14-8-6-10-16(18(14)15)20(22)25/h5-10H,1-4,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMPSDVWKPBHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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